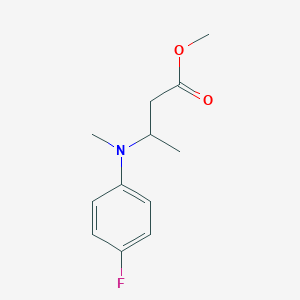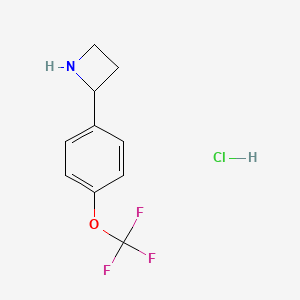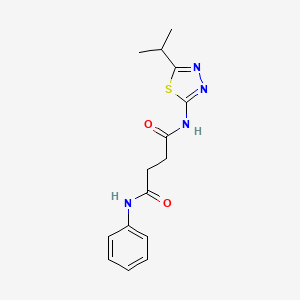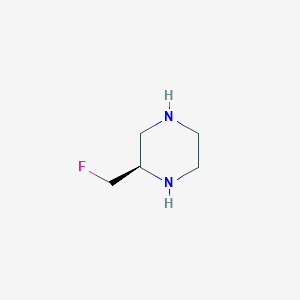
6H-1,2-Oxazin-6-one, 4,5-dihydro-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4H-1,2-oxazin-6(5H)-one: is an organic compound that belongs to the oxazine family Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring This specific compound is characterized by a methyl group attached to the third carbon and a keto group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4H-1,2-oxazin-6(5H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2-nitropropene with ethyl acetoacetate under basic conditions. The reaction proceeds through a Michael addition followed by intramolecular cyclization to form the oxazine ring.
Reaction Conditions:
Reagents: 3-methyl-2-nitropropene, ethyl acetoacetate
Catalyst: Base (e.g., sodium ethoxide)
Solvent: Ethanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of 3-Methyl-4H-1,2-oxazin-6(5H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Methyl-4H-1,2-oxazin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of hydroxyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the oxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
3-Methyl-4H-1,2-oxazin-6(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-4H-1,2-oxazin-6(5H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
3-Methyl-4H-1,2-oxazin-6(5H)-one can be compared with other oxazine derivatives:
4H-1,2-oxazin-6(5H)-one: Lacks the methyl group, leading to different reactivity and properties.
3-Methyl-4H-1,2-oxazine: Similar structure but lacks the keto group, affecting its chemical behavior.
4H-1,2-oxazin-6-one: Different substitution pattern, leading to variations in chemical and biological activity.
特性
CAS番号 |
61776-56-5 |
|---|---|
分子式 |
C5H7NO2 |
分子量 |
113.11 g/mol |
IUPAC名 |
3-methyl-4,5-dihydrooxazin-6-one |
InChI |
InChI=1S/C5H7NO2/c1-4-2-3-5(7)8-6-4/h2-3H2,1H3 |
InChIキー |
JFKDYVFMJXJYGH-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B12937889.png)
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride](/img/structure/B12937898.png)









![1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone](/img/structure/B12937948.png)
